molecular formula C12H13N3S B1484172 2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine CAS No. 2098034-56-9

2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine

Cat. No. B1484172
M. Wt: 231.32 g/mol
InChI Key: WGHKYSRGVSVENE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves cyclisation of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting compounds are then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions with POCl3 in the presence of DMF and nucleophilic substitution reactions with aniline lead to the formation of new compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclisation, refluxing with acetylacetone or ethylacetoacetate, and nucleophilic substitution reactions with aniline . These reactions lead to the formation of a variety of pyrimidopyrimidines .

Scientific Research Applications

Antimicrobial Activity

2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine and its derivatives have shown promising results in antimicrobial studies. For instance, Patel and Patel (2017) synthesized derivatives of this compound and tested them for antimicrobial activity against various bacterial and fungal strains, such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus Clavatus. These studies aim to develop novel classes of antimicrobial agents (Patel & Patel, 2017).

Pesticidal Activities

The compound's derivatives have also been studied for their pesticidal activities. Choi et al. (2015) investigated the pesticidal activities of derivatives against mosquito larvae (Culex pipiens pallens) and a phytopathogenic fungus (Phytophthora capsici). One derivative, 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophen-2-yl)thiazol-2-amine, demonstrated potent antifungal activity, suggesting these derivatives as viable candidates for controlling mosquito larvae and plant diseases (Choi et al., 2015).

Antiproliferative Activity

Several studies have also explored the antiproliferative potential of this compound's derivatives. For example, Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and evaluated their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. This research indicates the potential of these compounds in cancer treatment (Atapour-Mashhad et al., 2017).

properties

IUPAC Name

2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c13-11-7-9(6-10-2-1-5-16-10)14-12(15-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKYSRGVSVENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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